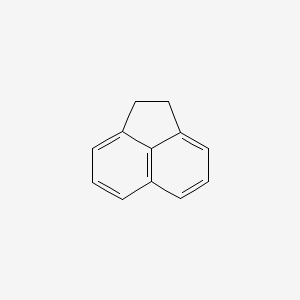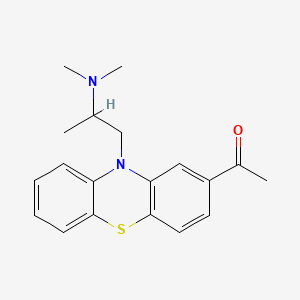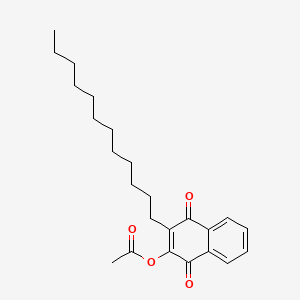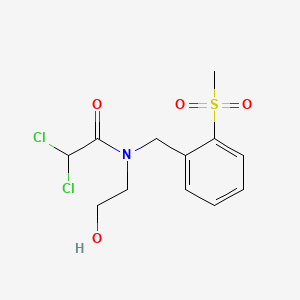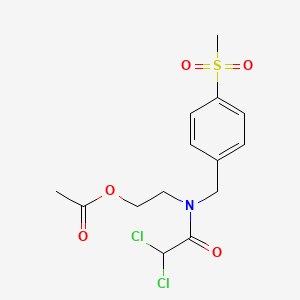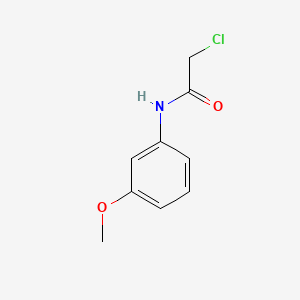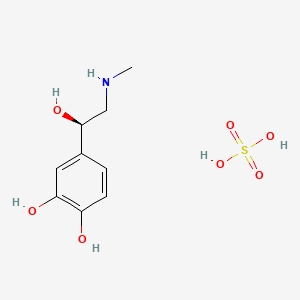
Adrenaline sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adrenaline Sulfate is a nonselective agonist of all adrenergic receptors, including the major subtypes alpha1, alpha2, ß1, ß2, and ß3.
Aplicaciones Científicas De Investigación
Connective Tissue Metabolism in Stress
Adrenaline sulfate's effects on connective tissue metabolism during stress were studied in white rats. Subcutaneous administration of adrenaline led to hyperglycemia, fatty hepatodystrophy, and liver fibrosis, indicated by changes in serum chondroitin sulfates and glycosaminoglycans (Kibkalo et al., 2020).
Cardiac Arrest Survival and Neurological Outcomes
Several studies focused on adrenaline's effect in cardiac arrest. While some found improved chances of return of spontaneous circulation (ROSC), others noted no significant improvement in survival or neurological outcomes (Jacobs et al., 2011), (Perkins et al., 2016), (Perkins et al., 2021).
DNA Damage and Adrenaline's Genotoxic Effects
A study showed that adrenaline could induce DNA damage in human lymphocytes, particularly at higher concentrations. This DNA damage was partially mitigated by antioxidants, suggesting adrenaline's genotoxic effects are mediated through reactive oxygen species (Radaković Milena et al., 2014).
Adrenaline's Role in Thrombosis and Hemostasis
Adrenaline is believed to influence thrombosis and hemostasis. It enhances platelet activation, thrombus formation, and may contribute to a prothrombotic condition by affecting platelet procoagulant response and fibrinolysis (Golaszewska et al., 2021).
Anaphylaxis Treatment and Safety
Adrenaline is the first-line treatment for anaphylaxis. Its safety and efficacy were assessed, suggesting that side effects are generally mild and transient, supporting its use in emergency anaphylaxis treatment (Cardona et al., 2017).
Metabolic Roles in Hypoglycemia and Diabetes
Adrenaline plays a crucial role in mobilizing energy stores during physical activity or recovery from hypoglycemia. Its secretion is critical in counter-regulation, especially in type 1 diabetes, where it's key for restoring normoglycemia (Verberne et al., 2016).
Adrenaline and Neonatal Hypotension
Limited controlled studies exist on adrenaline's use in neonatal hypotension. A review highlights the need for more randomized controlled trials comparing adrenaline to other inotropes in neonates (Mahoney et al., 2012).
Impact on Second Messenger Research
Adrenaline's role as a second messenger since its discovery in 1957 significantly impacted the understanding of transmembrane signal transduction and receptor-effector coupling (Beavo & Brunton, 2002).
Propiedades
Número CAS |
52455-32-0 |
|---|---|
Fórmula molecular |
C9H15NO7S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4)/t9-;/m0./s1 |
Clave InChI |
NDOXJVMFOWUYBP-FVGYRXGTSA-N |
SMILES isomérico |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
SMILES canónico |
C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Adrenaline Sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



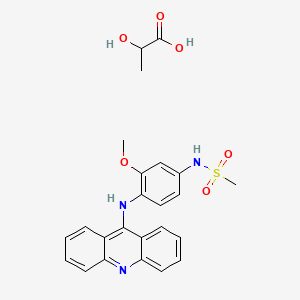


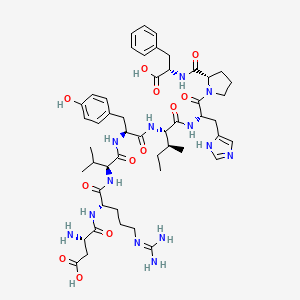
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)

